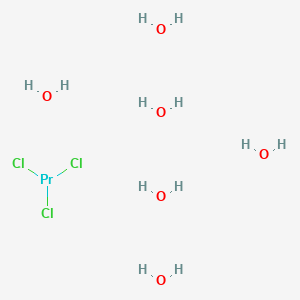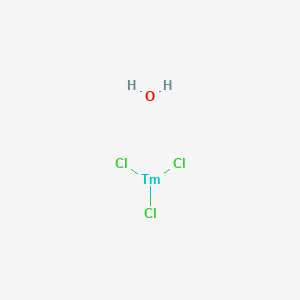
Praseodymium(III) chloride hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Praseodymium(III) chloride hexahydrate is an inorganic compound with the chemical formula PrCl₃·6H₂O. It is a light green solid that is highly soluble in water and alcohol. This compound is part of the lanthanide series and is known for its unique optical and magnetic properties .
Mechanism of Action
Target of Action
Praseodymium(III) chloride hexahydrate, also known as trichloropraseodymium hexahydrate, is an inorganic compound It can interact with various substances due to its lewis acidic nature .
Mode of Action
As a Lewis acid, this compound can accept electron pairs . It can form a stable Lewis acid-base complex K2PrCl5 by reacting with potassium chloride . This compound shows interesting optical and magnetic properties .
Result of Action
This compound can be used as a dopant to prepare Pr-modified TiO2 nanoparticles . The addition of Pr ion enhances the thermal stability and surface textural properties of the catalyst . This can lead to improved photocatalytic degradation of organic pollutants .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it rapidly absorbs water on exposure to moist air to form a light green heptahydrate . Its solubility in water is 104.0 g/100 ml at 13 °C , indicating that it can readily dissolve in aqueous environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Praseodymium(III) chloride hexahydrate can be synthesized by treating praseodymium metal or praseodymium(III) carbonate with hydrochloric acid. The reaction with praseodymium metal is as follows: [ 2 \text{Pr} + 6 \text{HCl} \rightarrow 2 \text{PrCl}_3 + 3 \text{H}_2 ] Alternatively, praseodymium(III) carbonate can be used: [ \text{Pr}_2(\text{CO}_3)_3 + 6 \text{HCl} + 15 \text{H}_2\text{O} \rightarrow 2 [\text{Pr}(\text{H}_2\text{O})_9]\text{Cl}_3 + 3 \text{CO}_2 ]
Industrial Production Methods: In industrial settings, this compound is often produced by the thermal dehydration of the hydrate at 400°C in the presence of ammonium chloride.
Chemical Reactions Analysis
Types of Reactions: Praseodymium(III) chloride hexahydrate undergoes various types of reactions, including:
Oxidation: It can be oxidized to form praseodymium(IV) compounds.
Reduction: It can be reduced to praseodymium(II) compounds.
Substitution: It can react with other halides to form different praseodymium halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as hydrogen or metals like calcium can be used.
Major Products:
- Praseodymium(III) phosphate
- Praseodymium(III) fluoride
- Praseodymium(IV) oxide
Scientific Research Applications
Praseodymium(III) chloride hexahydrate has a wide range of applications in scientific research:
- Chemistry: It is used as a precursor for the synthesis of other praseodymium compounds.
- Biology: It is used in various biochemical assays and as a dopant in biological imaging.
- Medicine: It is being explored for its potential use in medical imaging and as a therapeutic agent.
- Industry: It is used in the production of high-strength alloys, special glasses, and ceramics. It is also used as a dopant to prepare praseodymium-modified titanium dioxide nanoparticles for photocatalytic degradation of organic pollutants .
Comparison with Similar Compounds
- Cerium(III) chloride
- Neodymium(III) chloride
- Samarium(III) chloride
- Europium(III) chloride
Comparison: Praseodymium(III) chloride hexahydrate is unique due to its specific optical and magnetic properties, which are not as pronounced in similar compounds. Additionally, its ability to form stable Lewis acid-base complexes with a variety of ligands makes it particularly valuable in research and industrial applications .
Properties
IUPAC Name |
trichloropraseodymium;hexahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.6H2O.Pr/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYWHLVESVMEHZ-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.Cl[Pr](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H12O6Pr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1144146.png)




